molecular formula C12H16ClNO2 B2464288 [(1,3-Dioxaindan-5-yl)methyl](cyclopropylmethyl)amine hydrochloride CAS No. 2172582-54-4

[(1,3-Dioxaindan-5-yl)methyl](cyclopropylmethyl)amine hydrochloride

Cat. No.: B2464288
CAS No.: 2172582-54-4
M. Wt: 241.72
InChI Key: QNEOMPIMVDFJBM-UHFFFAOYSA-N
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Description

(1,3-Dioxaindan-5-yl)methylamine hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is known for its unique structure, which includes a 1,3-dioxaindan moiety and a cyclopropylmethylamine group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxaindan-5-yl)methylamine hydrochloride typically involves the following steps:

    Formation of the 1,3-Dioxaindan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopropylmethylamine Group: This step involves the reaction of the 1,3-dioxaindan intermediate with cyclopropylmethylamine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Hydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (1,3-Dioxaindan-5-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethylamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the 1,3-dioxaindan moiety, potentially opening the dioxane ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with opened dioxane rings.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(1,3-Dioxaindan-5-yl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1,3-Dioxaindan-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(1,3-Dioxaindan-5-yl)methylamine hydrochloride can be compared with other similar compounds, such as:

    [(1,3-Dioxaindan-5-yl)methyl]amine hydrochloride: Lacks the cyclopropylmethyl group, leading to different chemical and biological properties.

    (1,3-Dioxaindan-5-yl)methylamine hydrochloride:

    (1,3-Dioxaindan-5-yl)methylamine hydrochloride: Contains an ethyl group, leading to variations in its chemical behavior and biological activity.

The uniqueness of (1,3-Dioxaindan-5-yl)methylamine hydrochloride lies in its specific structural features, which confer distinct chemical reactivity and potential biological effects.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopropylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-2-9(1)6-13-7-10-3-4-11-12(5-10)15-8-14-11;/h3-5,9,13H,1-2,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEOMPIMVDFJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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